molecular formula C21H21FN4OS B2530011 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide CAS No. 1396863-35-6

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide

Cat. No.: B2530011
CAS No.: 1396863-35-6
M. Wt: 396.48
InChI Key: FBCNELSQGIPXAZ-UHFFFAOYSA-N
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Description

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide is a complex organic compound with the molecular formula C21H21FN4OS. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl ring, a piperidinyl moiety, and a thienylacetamide group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-fluorophenylpyridazine: This involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine, which is then cyclized with a suitable reagent to yield 3-fluorophenylpyridazine.

    Formation of piperidinyl intermediate: The 3-fluorophenylpyridazine is then reacted with 4-piperidone under reductive amination conditions to form the piperidinyl intermediate.

    Coupling with thienylacetamide: Finally, the piperidinyl intermediate is coupled with 3-thienylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones of the thienyl group.

    Reduction: Reduced forms of the pyridazinyl ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various receptors and enzymes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide
  • N-{1-[6-(3-bromophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide
  • N-{1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide

Uniqueness

The presence of the fluorophenyl group in N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-3-1-2-16(13-17)19-4-5-20(25-24-19)26-9-6-18(7-10-26)23-21(27)12-15-8-11-28-14-15/h1-5,8,11,13-14,18H,6-7,9-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNELSQGIPXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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